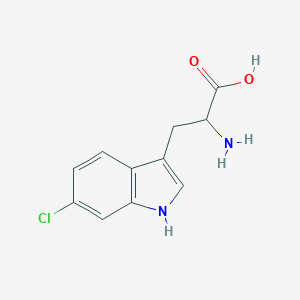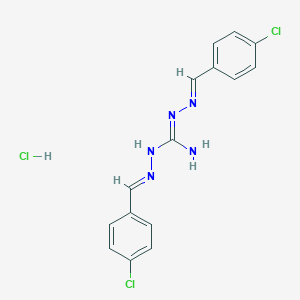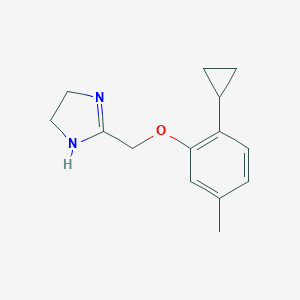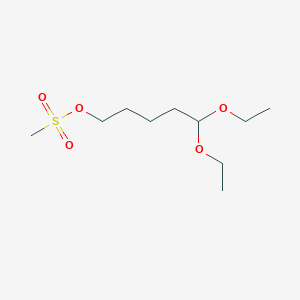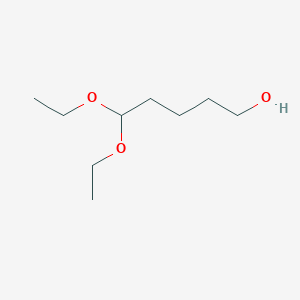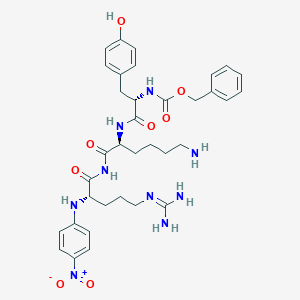
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide
Descripción general
Descripción
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide, also known as Z-YKR-pNA, is a peptide substrate that is widely used in biochemical research. This peptide substrate is used to study the activity of proteases, enzymes that break down proteins into smaller peptides or amino acids. The synthesis method of Z-YKR-pNA is straightforward, and it can be easily produced in large quantities.
Mecanismo De Acción
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide is cleaved by proteases at the lysine-arginine bond, releasing the 4-nitroanilide group. The release of the 4-nitroanilide group results in a color change, which can be measured spectrophotometrically. The rate of color change is proportional to the activity of the protease. This allows researchers to quantify protease activity and study the effect of protease inhibitors.
Efectos Bioquímicos Y Fisiológicos
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide has no known biochemical or physiological effects. It is a synthetic peptide that is not found in nature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide as a substrate for protease activity include its ease of synthesis, stability, and sensitivity. Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide can be easily synthesized in large quantities, making it readily available for use in research. It is stable at room temperature and can be stored for long periods without degradation. Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide is also highly sensitive, allowing for the detection of low levels of protease activity.
The limitations of using Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide as a substrate include its specificity and the potential for interference from other compounds. Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide is specific for proteases that cleave at the lysine-arginine bond, and it may not be suitable for the study of proteases that cleave at other sites. Other compounds in the sample may interfere with the color change, leading to inaccurate measurements of protease activity.
Direcciones Futuras
There are several future directions for the use of Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide in protease research. One direction is the development of new protease inhibitors. Protease inhibitors are used to treat a variety of diseases, including HIV, hepatitis C, and cancer. Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide can be used to screen for new protease inhibitors that are more effective and have fewer side effects than existing inhibitors.
Another direction is the study of protease activity in vivo. Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide is currently used to study protease activity in vitro, but it may be possible to develop a modified version of Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide that can be used to study protease activity in living cells or tissues. This would allow researchers to better understand the role of proteases in disease and develop new treatments.
Conclusion:
In conclusion, Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide is a widely used peptide substrate for the study of proteases. Its ease of synthesis, stability, and sensitivity make it an ideal substrate for protease research. Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide is used to study the mechanism of protease action, develop new protease inhibitors, and understand the role of proteases in disease. There are several future directions for the use of Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide in protease research, including the development of new protease inhibitors and the study of protease activity in vivo.
Aplicaciones Científicas De Investigación
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide is widely used as a substrate for the study of proteases. Proteases are involved in a variety of biological processes, including digestion, blood clotting, and immune response. Abnormal protease activity has been implicated in many diseases, including cancer, Alzheimer's disease, and arthritis. Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide is used to study the activity of proteases in vitro, allowing researchers to understand the mechanism of protease action and develop new protease inhibitors.
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N9O8/c36-19-5-4-9-29(32(47)43-31(46)28(10-6-20-39-34(37)38)40-25-13-15-26(16-14-25)44(50)51)41-33(48)30(21-23-11-17-27(45)18-12-23)42-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,40,45H,4-6,9-10,19-22,36H2,(H,41,48)(H,42,49)(H4,37,38,39)(H,43,46,47)/t28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKAYBHOSUTKDL-DTXPUJKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910681 | |
| Record name | N-{N~2~-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]lysyl}-5-carbamimidamido-2-(4-nitroanilino)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide | |
CAS RN |
108318-36-1 | |
| Record name | Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108318361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{N~2~-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]lysyl}-5-carbamimidamido-2-(4-nitroanilino)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



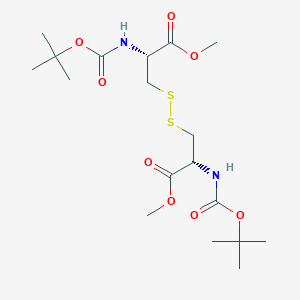
![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)
